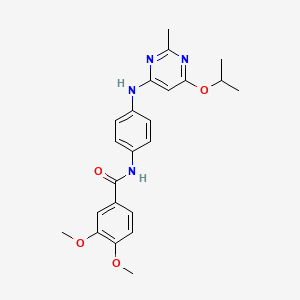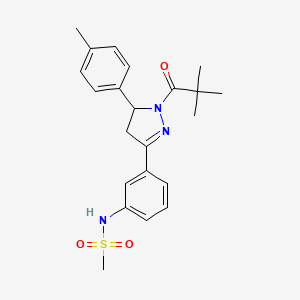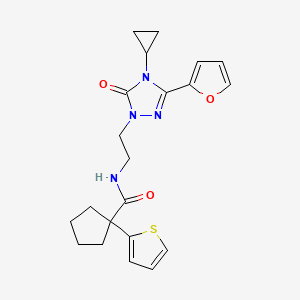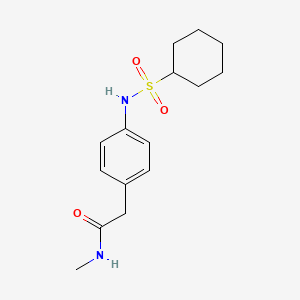
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in cancer treatment. Compound X has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.
科学的研究の応用
Antiviral Activity
Research on compounds structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide indicates potential antiviral applications. For instance, Holý et al. (2002) explored 6-hydroxypyrimidines with various substitutions, demonstrating inhibition of replication in herpes viruses and retroviruses, including HIV-1 and HIV-2 (Holý et al., 2002).
Synthesis and Characterization of Novel Polymers
Butt et al. (2005) synthesized new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole and 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and polymerized them with various anhydrides. These polymers exhibited high thermal stability and could be potential materials for high-performance applications (Butt et al., 2005).
Chemical Oxidation Studies
Adolphe-Pierre et al. (1998) conducted oxidation studies on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural similarities, to understand the reactivity of different methyl groups in the molecule. This research provides insights into the chemical behavior of related compounds (Adolphe-Pierre et al., 1998).
Fluorescence Enhancement Studies
Yang et al. (2002) studied the fluorescence enhancement of stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Understanding the fluorescence properties of these compounds can lead to applications in optical materials and sensors (Yang et al., 2002).
Cerebral Protective Agents
Kuno et al. (1992) synthesized novel 4-arylpyrimidine derivatives, showing anti-anoxic and anti-lipid peroxidation activities, which could be beneficial in developing treatments for neurodegenerative diseases (Kuno et al., 1992).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored compounds including 4-[[(arylamino)carbonyl]methyl]phenoxy as allosteric modifiers of hemoglobin, which could have applications in treating conditions related to depleted oxygen supply like ischemia and stroke (Randad et al., 1991).
Aromatase Inhibitors in Cancer Therapy
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which exhibited strong inhibition of estrogen biosynthesis, indicating potential for breast cancer treatment (Hartmann & Batzl, 1986).
Psycho- and Neurotropic Profiling
Podolsky et al. (2017) studied the psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which could lead to new psychoactive compounds for treating mental health disorders (Podolsky et al., 2017).
特性
IUPAC Name |
3,4-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-4)20(12-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHHOMTOHLJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)
![2,6-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2671441.png)
![1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2671442.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2671448.png)

![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)